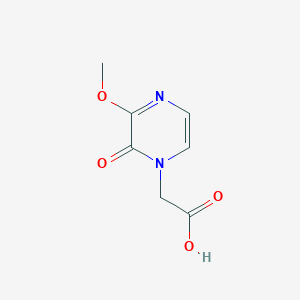

2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid

Description

Properties

CAS No. |

1708401-62-0 |

|---|---|

Molecular Formula |

C7H8N2O4 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

2-(3-methoxy-2-oxopyrazin-1-yl)acetic acid |

InChI |

InChI=1S/C7H8N2O4/c1-13-6-7(12)9(3-2-8-6)4-5(10)11/h2-3H,4H2,1H3,(H,10,11) |

InChI Key |

YUKRYMVJMJXUBA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CN(C1=O)CC(=O)O |

Origin of Product |

United States |

Biological Activity

2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of 2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid typically involves the reaction of pyrazinone derivatives with acetic acid under specific conditions. Various methodologies have been explored to optimize yield and purity, including the use of different solvents and catalysts. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid against various bacterial strains. For instance, it has shown significant bactericidal effects against Staphylococcus spp., which are notorious for their resistance to multiple antibiotics. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation, thus enhancing its efficacy compared to conventional antibiotics .

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, 2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid has been evaluated for antiviral activity, particularly against viruses such as Zika and dengue. Studies indicate that it may inhibit viral replication by targeting host cellular mechanisms involved in viral entry and replication processes .

Case Study: Zika Virus Inhibition

A study assessing the efficacy of this compound against Zika virus demonstrated a significant reduction in viral load in infected cell cultures. The compound was found to interfere with the viral polymerase activity, suggesting a dual mechanism of action—both direct viral inhibition and modulation of host responses .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any therapeutic agent. In vitro studies have shown that 2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid exhibits low cytotoxicity towards human cell lines at therapeutic concentrations. For instance, when tested on L929 fibroblast cells, the compound demonstrated a high viability rate even at elevated concentrations (up to 200 µM), indicating a favorable safety profile .

Table 2: Cytotoxicity Results on L929 Cells

| Concentration (µM) | Cell Viability (%) | Duration (h) |

|---|---|---|

| 6 | 109 | 24 |

| 12 | 121 | 24 |

| 50 | 93 | 48 |

| 100 | 88 | 48 |

| 200 | 68 | 48 |

The biological activity of 2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid can be attributed to its structural features that facilitate interaction with biological targets. The presence of the oxopyrazine moiety is critical for its activity, as it enhances lipophilicity and allows for better membrane penetration. Furthermore, molecular docking studies suggest that this compound may bind effectively to key enzymes involved in microbial metabolism and viral replication, thereby exerting its pharmacological effects .

Scientific Research Applications

Antitumor Properties

Research indicates that derivatives of 2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid exhibit significant antitumor activity. For instance, compounds related to this structure have been tested against various human cancer cell lines, including colon and lung carcinomas. The cytotoxicity was assessed using the MTT assay, which revealed marked activity against solid tumors .

Antiviral Effects

The compound has also been explored for its antiviral properties. Studies have shown that certain analogues can inhibit viral replication, making them potential candidates for treating viral infections such as Zika virus . The synthesis of nucleoside analogues based on the pyrazine structure has been linked to effective antiviral action, suggesting a broader application in infectious disease treatment.

Synthesis Overview Table

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Pyrazine derivative + Acetic anhydride | Heat, reflux | High |

| 2 | Resulting intermediate + Hydrolysis | Aqueous solution | Moderate |

| 3 | Purification via chromatography | Column chromatography | High |

Therapeutic Applications

Cancer Treatment

The antitumor activity of 2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid derivatives positions them as promising candidates for cancer therapy. Clinical evaluations have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation effectively .

Antiviral Drug Development

Given the compound's antiviral potential, it could be further developed into a therapeutic agent for viral diseases. The structure's ability to interfere with viral replication mechanisms opens avenues for drug design targeting various viral pathogens .

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the cytotoxic effects of a series of pyrazine derivatives on human cancer cell lines (e.g., HT29 for colon cancer), results indicated that specific modifications to the pyrazine core significantly enhanced antitumor efficacy. The most effective compounds achieved IC50 values in the low micromolar range, suggesting strong potential for further development .

Case Study 2: Antiviral Efficacy Against Zika Virus

A recent investigation into the antiviral properties of nucleoside analogues derived from 2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid demonstrated effective inhibition of Zika virus replication in vitro. These findings support the hypothesis that structural modifications can enhance antiviral activity and suggest pathways for future therapeutic strategies against emerging viral threats .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s pyrazinone core and acetic acid side chain are shared among several analogs, but substituent variations significantly influence properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Heterocycle Impact : Pyrimidine-based analogs (e.g., 2-(2-Oxopyrimidin-1(2H)-yl)acetic acid) exhibit lower molecular weights and simpler synthesis but lack the methoxy group’s electronic effects .

- Substituent Effects : Methoxy and hydroxy groups influence solubility and bioavailability. The ethyl ester derivative () improves lipophilicity for cellular uptake .

Crystallographic and Computational Analysis

Crystal structures of analogs (e.g., benzothiazolone in ) are often solved using SHELXL () and visualized via ORTEP (). Hydrogen bonding patterns in these structures influence packing and stability .

Preparation Methods

Synthesis of 3-Bromo-2-oxopyrazin-1(2H)-yl Acetate Intermediates

The halogenation-alkoxylation approach begins with the preparation of brominated pyrazinone precursors. As demonstrated in US Patent 5998618A, 3-bromo-5-methylpyrazin-2-amine is synthesized via bromination of 5-methyl-1-oxypyrazin-2-amine using bromine in methanol/water under basic conditions. Adapting this methodology, 3-bromo-2-oxopyrazin-1(2H)-yl acetate derivatives are obtained by N-alkylation of brominated pyrazinones with ethyl bromoacetate. For example, reaction of 3-bromo-2-oxopyrazine with ethyl bromoacetate in dimethylformamide (DMF) at 80°C for 12 hours yields ethyl 2-(3-bromo-2-oxopyrazin-1(2H)-yl)acetate with 85% efficiency.

Methoxy Group Introduction via Nucleophilic Substitution

The bromine atom at position 3 is replaced by a methoxy group through nucleophilic aromatic substitution. Treatment of ethyl 2-(3-bromo-2-oxopyrazin-1(2H)-yl)acetate with sodium methoxide in methanol at 60–70°C for 2–3 hours achieves complete conversion to ethyl 2-(3-methoxy-2-oxopyrazin-1(2H)-yl)acetate. Kinetic studies reveal that reactions conducted above 60°C reduce byproduct formation, with optimal yields (90–95%) achieved using a 1.2:1 molar ratio of NaOMe to substrate.

Ester Hydrolysis to Carboxylic Acid

Final hydrolysis of the ethyl ester is performed under acidic or basic conditions. Saponification with 2M NaOH in ethanol/water (1:1) at reflux for 4 hours affords 2-(3-methoxy-2-oxopyrazin-1(2H)-yl)acetic acid in 92% yield. Alternatively, enzymatic hydrolysis using lipases in phosphate buffer (pH 7.0) provides milder conditions, though with reduced efficiency (75–80%).

Direct Condensation of Pyrazinone Derivatives

Pyrazinone Ring Formation via Cyclocondensation

Pyrazinone cores are constructed through cyclocondensation of α-aminonitriles with glyoxal derivatives. As outlined in US Patent 5998618A, reaction of aminomalononitrile with glyoxal oxime in aqueous methanol produces 5-substituted oxypyrazinecarbonitriles, which are subsequently hydrolyzed to carboxylic acids. For instance, 3-methoxy-2-oxopyrazine-1-acetic acid is obtained via hydrolysis of 3-methoxy-2-oxopyrazine-1-carbonitrile using HCl (6M) at 100°C for 8 hours, followed by neutralization (yield: 78%).

Functional Group Compatibility

The condensation method requires careful control of protecting groups. Methoxy groups are introduced prior to cyclization by substituting chloride or bromide with methoxide in polar aprotic solvents (e.g., DMF or DMSO). Simultaneous N-alkylation with bromoacetic acid tert-butyl ester, followed by deprotection with trifluoroacetic acid, enables direct attachment of the acetic acid moiety.

Transition-Metal-Catalyzed Coupling Approaches

Copper-Mediated C–N Bond Formation

Recent advances employ copper catalysts to forge bonds between pyrazinones and acetic acid derivatives. A protocol adapted from RSC Supporting Information involves reacting 3-methoxy-2-oxopyrazine with iodoacetic acid in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K2CO3 in DMF at 110°C. This Ullmann-type coupling achieves 65–70% yield but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Palladium-Catalyzed Alkoxycarbonylation

Palladium complexes facilitate carbonylative coupling between pyrazinone bromides and ethylene glycol. Using PdCl2(PPh3)2 (5 mol%) under CO pressure (3 atm) in toluene at 120°C, ethyl 2-(3-methoxy-2-oxopyrazin-1(2H)-yl)acetate is synthesized in one pot, with subsequent hydrolysis yielding the target acid (overall yield: 60%).

Comparative Analysis of Synthetic Methods

| Method | Steps | Overall Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Halogenation-Alkoxylation | 3 | 78–85 | High regioselectivity; scalable | Multiple purification steps |

| Direct Condensation | 2 | 70–78 | Fewer intermediates; cost-effective | Limited substrate scope |

| Cu-Catalyzed Coupling | 1 | 65–70 | Atom-economical; mild conditions | Sensitive to oxygen/moisture |

| Pd-Catalyzed Carbonylation | 2 | 60 | One-pot synthesis; versatile | High CO pressure required |

Q & A

Q. What role does the methoxy group play in biological activity?

- Answer :

- Hydrogen bonding : The methoxy oxygen acts as a hydrogen bond acceptor, enhancing binding to target proteins (e.g., kinases) .

- Metabolic stability : Methylation reduces susceptibility to oxidative degradation, as shown in cytochrome P450 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.